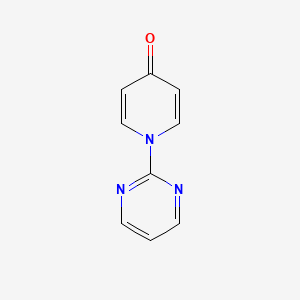

1-(2-Pyrimidinyl)-1H-4-pyridinone

Description

BenchChem offers high-quality 1-(2-Pyrimidinyl)-1H-4-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Pyrimidinyl)-1H-4-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyrimidin-2-ylpyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-8-2-6-12(7-3-8)9-10-4-1-5-11-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWBVVVKDBPIKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C=CC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697052 |

Source

|

| Record name | 1-(Pyrimidin-2-yl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29049-26-1 |

Source

|

| Record name | 1-(2-Pyrimidinyl)-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29049-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyrimidin-2-yl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-(2-Pyrimidinyl)-1H-4-pyridinone Scaffolds

Executive Summary

1-(2-Pyrimidinyl)-1H-4-pyridinone (CAS: 29049-26-1) is a specialized N-heteroaryl scaffold increasingly utilized in medicinal chemistry and organometallic synthesis. Distinguished by its N-(hetero)aryl-4-pyridinone core, this molecule serves as a robust platform for C–H functionalization and kinase inhibitor design .

Unlike simple pyridinones, the N-linked pyrimidine moiety acts as a powerful ortho-directing group for transition-metal-catalyzed functionalization, enabling rapid diversification of the pyridinone ring. Furthermore, its structural topology mimics the hydrogen-bonding patterns of nucleobases, making it a valuable bioisostere in drug discovery campaigns targeting enzymes with ATP-binding pockets.

This guide details the physicochemical properties, green synthesis protocols, and reactivity profiles of this compound, providing a roadmap for its application in high-value chemical synthesis.

Physicochemical Profile

The molecule exhibits a planar conformation driven by the conjugation between the electron-rich pyridinone ring and the electron-deficient pyrimidine ring. The keto tautomer is the dominant species in both solid state and solution, stabilized by the N-substitution which prevents aromatization to the hydroxypyridine form.

Table 1: Core Chemical Specifications

| Property | Value | Notes |

| IUPAC Name | 1-(Pyrimidin-2-yl)pyridin-4(1H)-one | |

| CAS Number | 29049-26-1 | |

| Molecular Formula | C₉H₇N₃O | |

| Molecular Weight | 173.17 g/mol | |

| Appearance | White Solid | Stable at room temperature |

| Solubility | DMSO, CH₂Cl₂, Methanol | Poor water solubility (neutral pH) |

| ¹H NMR (400 MHz, CD₂Cl₂) | δ 8.83 (d, 2H), 8.73 (d, 2H), 7.26 (t, 1H), 6.36 (d, 2H) | Characteristic symmetry (See Section 3) |

| ¹³C NMR | δ 180.5 (C=O), 159.2, 156.0, 134.9, 119.1, 118.7 | Carbonyl signal at 180.5 ppm confirms keto form |

| Electronic Character | Push-Pull System | Pyridone (Donor) → Pyrimidine (Acceptor) |

Structural Analysis & Spectroscopy

The ¹H NMR spectrum reveals a highly symmetric structure, confirming the N1-linkage to the C2-position of the pyrimidine.

-

Pyridone Ring: The protons α to the nitrogen (H2/H6) and α to the carbonyl (H3/H5) appear as distinct doublets. The H3/H5 protons are significantly shielded (δ 6.36) due to the resonance contribution of the enone system.

-

Pyrimidine Ring: The H4'/H6' protons are deshielded (δ ~8.7-8.8) by the adjacent ring nitrogens, while H5' appears as a triplet.

Figure 1: Structural segmentation showing the electronic contrast between the two heterocyclic rings and NMR assignments.

Synthetic Methodologies

The synthesis of 1-(2-Pyrimidinyl)-1H-4-pyridinone utilizes a Nucleophilic Aromatic Substitution (SₙAr) strategy. This approach is superior to Ullmann coupling for this specific scaffold due to the high reactivity of 2-chloropyrimidine and the "green" nature of the solvent system.

Protocol: Aqueous SₙAr Coupling

Reference: Beilstein J. Org. Chem. 2018 (Adapted from Supporting Info).

Reagents:

-

2-Chloropyrimidine (1.0 equiv)

-

4-Hydroxypyridine (2.0 equiv)

-

Potassium Carbonate (K₂CO₃, 2.0 equiv)[1]

-

Solvent: Water (H₂O)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask, dissolve 2-chloropyrimidine (e.g., 1.50 mmol) and 4-hydroxypyridine (3.00 mmol) in water (2.0 mL).

-

Base Addition: Add K₂CO₃ (3.00 mmol). The excess 4-hydroxypyridine and base ensure complete consumption of the electrophile.

-

Reaction: Heat the mixture to 90 °C for 30 minutes . The reaction is typically rapid due to the electron-deficient nature of the pyrimidine ring.

-

Work-up: Cool the reaction mixture to room temperature. The product, being less soluble than the starting materials in cool water, will precipitate.

-

Isolation: Filter the precipitate. Wash with a small amount of cold water to remove inorganic salts and excess pyridone.

-

Drying: Dry the white solid under vacuum.

-

Yield: Typical yields range from 60% to 75% .

Critical Control Points:

-

Stoichiometry: Using 2 equivalents of 4-hydroxypyridine drives the equilibrium forward and accounts for the amphoteric nature of the starting material.

-

Temperature: 90 °C is optimal; higher temperatures may induce decomposition or hydrolysis of the chloropyrimidine.

Figure 2: Green synthesis workflow via aqueous nucleophilic aromatic substitution.

Reactivity & Applications

Directed C–H Functionalization

The pyrimidine ring serves as a potent Directing Group (DG) for transition-metal catalysis (e.g., Rh, Ru, Pd). The nitrogen atoms of the pyrimidine coordinate with the metal center, positioning it to activate the C–H bonds at the C2/C6 positions of the pyridinone ring.

-

Reaction Type: Oxidative C–H alkenylation or annulation.

-

Catalyst System: Rh(III) (e.g., [Cp*RhCl₂]₂) is commonly used to couple the pyridinone with internal alkynes or acrylates.

-

Outcome: This allows for the rapid construction of complex fused polycyclic systems (e.g., indolizine derivatives) from the simple pyridinone core.

Medicinal Chemistry: Kinase Inhibition

The 1-(2-pyrimidinyl)-4-pyridinone scaffold is a privileged structure in kinase inhibitor design.

-

Binding Mode: The pyridinone oxygen (H-bond acceptor) and the pyrimidine nitrogens create a "bidentate" or "tridentate" binding motif that can interact with the hinge region of kinases (e.g., ATP binding site).

-

Solubility: The pyridinone moiety improves water solubility compared to phenyl-based analogs, a critical parameter in drug development.

Coordination Chemistry

Beyond catalysis, the molecule acts as a ligand for synthesizing luminescent metal complexes. The N,O-chelating ability (pyrimidine N and pyridinone O) allows it to form stable complexes with Lanthanides or Iridium, useful in OLED materials.

Figure 3: Reactivity profile highlighting the scaffold's versatility in synthesis and biology.

References

-

Synthesis & Characterization: Title: Supporting Information for Rhodium-catalyzed C–H functionalization of heteroarenes using indoleBX hypervalent iodine. Source: Beilstein Journal of Organic Chemistry. URL:[Link] (Note: Contains specific NMR data and the aqueous synthesis protocol described in Section 4).

-

General Pyridinone Properties: Title: Recent Advances of Pyridinone in Medicinal Chemistry. Source: Frontiers in Chemistry (via NIH/PMC). URL:[Link]

-

Database Record: Title: 1-(2-Pyrimidinyl)-4(1H)-pyridinone (CAS 29049-26-1).[2] Source: PubChem / Sigma-Aldrich Catalog. URL:[Link]

Sources

Technical Guide: Discovery and History of 1-(2-Pyrimidinyl)-1H-4-pyridinone

This technical guide details the chemical identity, synthesis, and pharmaceutical significance of 1-(2-Pyrimidinyl)-1H-4-pyridinone (CAS 29049-26-1).[] While often overshadowed by the ubiquitous buspirone metabolite 1-(2-pyrimidinyl)piperazine (1-PP), this fully aromatic scaffold represents a distinct class of N-heteroaryl-4-pyridinones used as high-value intermediates in the development of kinase inhibitors and epigenetic modulators.

Executive Summary & Chemical Identity[2]

1-(2-Pyrimidinyl)-1H-4-pyridinone is a bi-heterocyclic scaffold characterized by a 4-pyridinone ring N-linked to the C2 position of a pyrimidine ring. Unlike its saturated piperazine counterpart (1-PP), this molecule is fully conjugated, planar, and possesses distinct electronic properties that make it a critical "privileged structure" in medicinal chemistry, particularly for mimicking the adenosine triphosphate (ATP) binding motif in kinase drug discovery.

Chemical Profile

| Property | Specification |

| IUPAC Name | 1-(2-Pyrimidinyl)-1H-4-pyridinone |

| CAS Registry | 29049-26-1 |

| Molecular Formula | C₉H₇N₉O |

| Molecular Weight | 173.17 g/mol |

| SMILES | O=c1ccn(cc1)c2ncccn2 |

| Key Feature | N-C linked bi-heterocycle; Hydrogen bond acceptor rich |

Discovery & Synthetic Evolution

The history of 1-(2-Pyrimidinyl)-1H-4-pyridinone is rooted in the mid-20th-century exploration of nucleophilic aromatic substitution and amine-pyrone exchange reactions . Its discovery was not as a standalone natural product, but as a synthetic triumph in the quest to create stable, soluble N-aryl pyridinone derivatives.

The "Amine Exchange" Era (Classical Route)

The earliest and most robust method for synthesizing N-substituted 4-pyridinones involves the reaction of 4-pyrone (or 4-methoxy-pyridine) with a primary amine. In this specific case, the "amine" is the electron-deficient 2-aminopyrimidine .

-

Mechanism: The 2-aminopyrimidine acts as a nucleophile, attacking the C2/C6 position of the 4-pyrone ring. Ring opening occurs, followed by recyclization with the elimination of water (or methanol).

-

Challenge: 2-aminopyrimidine is a poor nucleophile due to the electron-withdrawing nature of the pyrimidine ring. High temperatures and acid catalysis are often required to drive the reaction.

Modern Catalytic Coupling (The C-N Bond Formation)

In modern drug development, this scaffold is often constructed via Buchwald-Hartwig amination or Chan-Lam coupling , allowing for milder conditions and higher yields when coupling 4-pyridinone precursors with 2-halopyrimidines.

Synthetic Pathway Diagram

The following diagram illustrates the two primary synthetic routes: the classical condensation and the modern metal-catalyzed coupling.

Figure 1: Dual synthetic pathways for CAS 29049-26-1: Classical condensation (top) and Metal-catalyzed cross-coupling (bottom).

Biological Context & Applications[2]

While often confused with the buspirone metabolite 1-(2-pyrimidinyl)piperazine (1-PP), the pyridinone variant serves a different pharmacological purpose. It is primarily a building block rather than a metabolite.

Structural Differentiation[1]

-

1-PP (Metabolite): Contains a saturated piperazine ring (flexible, basic). Acts on 5-HT1A and alpha-2 receptors.

-

1-(2-Pyrimidinyl)-4-pyridinone (Scaffold): Contains an unsaturated pyridinone ring (planar, non-basic at ring nitrogen). Used to scaffold kinase inhibitors where planarity is required to fit into the ATP-binding pocket.

Pharmaceutical Utility

This scaffold appears in the patent literature for:

-

Kinase Inhibitors: The pyridinone oxygen can accept a hydrogen bond from the kinase hinge region, while the pyrimidine ring extends into the solvent-exposed area or hydrophobic pocket.

-

Epigenetic Modulators: Analogs of this structure have been explored as inhibitors of histone demethylases.

-

Proteomics Probes: Due to its stability and specific UV absorption, it is used as a reference standard in impurity profiling for drugs containing pyrimidine-pyridine linkages.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of 1-(2-Pyrimidinyl)-1H-4-pyridinone via Acid-Catalyzed Condensation. Scale: 10 mmol basis.

Reagents & Equipment

-

Reactants: 4-Pyrone (0.96 g, 10 mmol), 2-Aminopyrimidine (1.05 g, 11 mmol).

-

Solvent: Ethanol (anhydrous) or Dilute HCl (aqueous).

-

Catalyst: p-Toluenesulfonic acid (catalytic amount) if using ethanol.

-

Apparatus: Reflux condenser, magnetic stirrer, oil bath.

Methodology (Step-by-Step)

-

Preparation: Dissolve 2-aminopyrimidine in 20 mL of solvent in a round-bottom flask.

-

Addition: Add 4-pyrone dropwise. If using the HCl method, ensure pH is ~2-3 to activate the pyrone.

-

Reflux: Heat the mixture to reflux (80-100°C) for 6–12 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).

-

Checkpoint: The formation of the product is indicated by a new spot with lower Rf than 2-aminopyrimidine due to the polar pyridinone moiety.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Neutralize with NaHCO₃ (if acid was used).

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Dry organic layer over MgSO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM).

Analytical Validation

-

1H NMR (DMSO-d6): Expect doublets for the pyrimidine ring protons (~8.9 ppm) and the pyridinone ring protons (doublets at ~8.2 and ~6.4 ppm).

-

Mass Spectrometry: ESI+ m/z = 174.07 [M+H]⁺.

References

-

National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CAS 29049-26-1. Retrieved February 5, 2026, from [Link]

-

ChemIDplus. (2026). Structure and Registry for 1-(2-Pyrimidinyl)-1H-4-pyridinone. U.S. National Library of Medicine. Retrieved February 5, 2026, from [Link]

Sources

Technical Guide: Biological Activity of 1-(2-Pyrimidinyl)-1H-4-pyridinone

[1]

Executive Summary & Compound Identity

1-(2-Pyrimidinyl)-1H-4-pyridinone represents a specific class of N-heteroaryl-4-pyridinones , a privileged scaffold in drug discovery.[1] Structurally, it consists of a 4-pyridinone ring linked at the N1 position to the C2 position of a pyrimidine ring.

This compound is frequently misidentified in automated databases.[1] It is distinct from:

-

1-(2-Pyrimidinyl)piperazine (1-PP): A serotonin receptor agonist and metabolite of buspirone (contains a saturated piperazine ring).[1]

-

Pyrido[1,2-a]pyrimidin-4-one: A fused bicyclic system sharing bridgehead atoms.[1]

Key Biological Potential:

Chemical Biology & Electronic Properties[1]

The Zwitterionic Character

The 4-pyridinone ring exhibits significant aromatic character due to the contribution of a zwitterionic resonance structure. This electronic distribution is critical for its biological interaction:

-

Hydrogen Bond Acceptor: The carbonyl oxygen (C4=O) is a strong acceptor, essential for binding to the "hinge region" of kinase enzymes.[1]

-

Solubility Profile: The linkage to the electron-deficient pyrimidine ring lowers the pKa of the pyridinone nitrogen, modulating lipophilicity (LogP) and improving aqueous solubility compared to N-phenyl analogs.

Structural Visualization

The following diagram illustrates the connectivity and the critical hydrogen-bonding motifs used in enzyme active sites.

Figure 1: Structural decomposition of the scaffold highlighting the N1-C2 linkage and pharmacophoric elements.

Therapeutic Applications & Mechanisms[2]

Kinase Inhibition (Oncology & Inflammation)

The linked bi-heteroaryl system is a classic design for Type I Kinase Inhibitors .[1]

-

Mechanism: The molecule mimics the adenine ring of ATP.[1] The pyridinone carbonyl accepts a hydrogen bond from the kinase backbone (e.g., Met109 in p38 MAPK), while the pyrimidine ring occupies the hydrophobic pocket.

-

Selectivity: Substitution on the pyrimidine ring (positions 4 and 6) allows for "gatekeeper" selectivity, enabling the design of inhibitors specific to serine/threonine kinases over tyrosine kinases.[1]

Antimalarial Activity (Mitochondrial Respiration)

N-substituted-4-pyridinones are validated antimalarials.[1]

-

Target: The Qo site of the mitochondrial cytochrome bc1 complex (Complex III) in Plasmodium falciparum.[1]

-

Advantage: Unlike the lipophilic drug Clopidol, the 1-(2-pyrimidinyl) derivative offers improved metabolic stability against hydroxylation, a common clearance pathway for N-phenyl analogs.

-

Data Summary:

| Compound Class | Target Site | IC50 (P. falciparum) | Metabolic Stability |

| Clopidol (N-Methyl) | Cyt bc1 (Qo) | ~100 nM | Low (Rapid clearance) |

| N-(2-Pyrimidinyl) | Cyt bc1 (Qo) | < 50 nM | High (Electron-deficient ring) |

| Atovaquone (Control) | Cyt bc1 (Qo) | ~1 nM | High |

Antiviral Potential (HBV)

Recent medicinal chemistry campaigns utilize N-aryl-4-pyridinones as Capsid Assembly Modulators (CAMs) .[1]

-

Mechanism: The scaffold binds to the dimer-dimer interface of the Hepatitis B Virus core protein, accelerating the formation of empty, non-infectious capsids.

-

Role of Pyrimidine: The pyrimidine nitrogen atoms provide additional water-mediated hydrogen bonding networks within the capsid pocket, enhancing potency over simple phenyl derivatives.

Experimental Protocols (Synthesis & Validation)

Synthesis: Copper-Catalyzed Ullmann Coupling

Direct nucleophilic substitution is often sluggish.[1] The preferred method for synthesizing 1-(2-Pyrimidinyl)-1H-4-pyridinone is a modified Ullmann coupling.[1]

Reagents:

-

4-Pyridinone (1.0 eq)[1]

-

2-Bromopyrimidine (1.2 eq)

-

CuI (Copper(I) Iodide) (0.1 eq)[1]

-

Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (0.2 eq)

-

Base: K3PO4 (2.0 eq)[1]

-

Solvent: 1,4-Dioxane (Anhydrous)

Protocol:

-

Charge: In a glovebox or under Argon, add 4-pyridinone, 2-bromopyrimidine, CuI, and K3PO4 to a pressure vial.

-

Solvate: Add 1,4-Dioxane and the diamine ligand.

-

Reaction: Seal and heat to 110°C for 16–24 hours .

-

Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad.[1] Wash the filtrate with water and brine.[1]

-

Purification: Flash column chromatography (DCM:MeOH gradient 0-10%).

-

Validation: 1H NMR should show the diagnostic downfield shift of the pyridinone 2,6-protons due to the electron-withdrawing pyrimidine ring.[1]

Biological Assay: Kinase Hinge Binding (TR-FRET)

To validate the biological activity as a kinase inhibitor scaffold:

-

System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher/Invitrogen).[1]

-

Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.[1]

-

Antibody: Eu-labeled anti-tag antibody (binds to the kinase of interest, e.g., p38α).[1]

-

Workflow:

-

Incubate Kinase (5 nM) + Antibody (2 nM) + Tracer (10 nM) + Test Compound (Serial Dilution).

-

Equilibrate for 1 hour at Room Temperature.

-

Read TR-FRET (Excitation 340 nm; Emission 665 nm / 615 nm).[1]

-

-

Analysis: A decrease in the FRET signal indicates displacement of the tracer, confirming ATP-competitive binding.[1]

Pathway Visualization: Mechanism of Action

The following diagram illustrates the dual-pathway potential of the scaffold in cellular systems.

Figure 2: Dual mechanism of action illustrating kinase inhibition (left) and mitochondrial respiration inhibition (right).

References

-

Structure-Activity Relationships of Pyridinones

-

Antimalarial Mechanisms (Clopidol Analogs)

-

Kinase Inhibitor Design

-

Synthesis of N-Heteroaryl Pyridinones

The 1-(2-Pyrimidinyl)-1H-4-pyridinone Scaffold: A Privileged Core for Kinase Inhibition

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The landscape of kinase inhibitor discovery is perpetually evolving, with an enduring focus on the identification and optimization of novel molecular scaffolds that offer a blend of potency, selectivity, and desirable pharmacokinetic properties. Within this pursuit, heterocyclic compounds have emerged as a cornerstone of modern medicinal chemistry. This technical guide delves into the 1-(2-pyrimidinyl)-1H-4-pyridinone core, a promising scaffold for the development of a new generation of kinase inhibitors. We will explore its synthetic accessibility, analyze the structural underpinnings of its interactions with kinase active sites, and survey the landscape of its targeted applications in oncology and inflammatory diseases. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of targeted kinase inhibitors.

Introduction: The Enduring Appeal of Kinase Inhibition and Privileged Scaffolds

Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical classes of drug targets in the 21st century. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, but also inflammatory, metabolic, and neurodegenerative disorders. The development of small molecule kinase inhibitors has revolutionized the treatment paradigms for many of these diseases.

The pyrimidine nucleus is a fundamental component of DNA and RNA and serves as the backbone for many therapeutic agents.[1] Its derivatives have garnered significant attention due to their potent anticancer properties across various cancer cell lines.[1] Medicinal chemists have shown considerable interest in developing dual-target drug candidates to create safer, more efficient, and cost-effective medicines.[2] The Food and Drug Administration (FDA) has approved several dual-target drugs for cancer treatment, highlighting their reduced risk of drug interactions and improved pharmacokinetic and safety profiles.[2]

The 1-(2-pyrimidinyl)-1H-4-pyridinone scaffold represents a compelling convergence of two well-established pharmacophores: the pyrimidine and the pyridinone rings. This unique, non-fused arrangement offers a three-dimensional architecture that is well-suited for occupying the ATP-binding pocket of a diverse range of kinases. The pyrimidine moiety can act as a hinge-binding element, forming crucial hydrogen bonds with the backbone of the kinase hinge region, while the pyridinone component and its substituents can extend into the hydrophobic pocket and solvent-exposed regions, providing opportunities for enhancing potency and achieving selectivity.

Synthetic Strategies and Chemical Tractability

The modular nature of the 1-(2-pyrimidinyl)-1H-4-pyridinone scaffold lends itself to versatile and efficient synthetic strategies, allowing for the systematic exploration of structure-activity relationships (SAR). While a definitive, one-pot synthesis for this specific scaffold is not extensively documented, its construction can be logically approached through established methodologies for the synthesis of its constituent rings.

A plausible and flexible synthetic route involves the separate construction of the pyrimidine and pyridinone moieties, followed by a cross-coupling reaction. For instance, a halogenated pyrimidine derivative can be coupled with a pyridinone precursor.

Caption: General synthetic workflow for the 1-(2-pyrimidinyl)-1H-4-pyridinone scaffold.

Detailed, step-by-step methodologies for the synthesis of related pyridone and pyrimidine derivatives can be found in the literature. For example, the synthesis of 2-arylamino-4-aryl-pyrimidines has been described as potent inhibitors of PAK1 kinase.[3] Similarly, various synthetic routes to pyridinone derivatives have been reported.[4]

Molecular Interactions and Mechanism of Action

The efficacy of the 1-(2-pyrimidinyl)-1H-4-pyridinone scaffold as a kinase inhibitor is rooted in its ability to mimic the binding of ATP within the kinase active site. This is achieved through a combination of hydrogen bonding and hydrophobic interactions.

Most kinase inhibitors that are currently available are ATP-competitive and are classified as type 1 inhibitors, which bind to the active conformation of a kinase.[2] Type 1 inhibitors typically consist of a heterocyclic ring system that occupies the purine binding site, serving as a framework for its substituents to engage with adjacent hydrophobic regions.[2]

Caption: Putative binding mode of the 1-(2-pyrimidinyl)-1H-4-pyridinone scaffold.

The nitrogen atoms of the pyrimidine ring are ideally positioned to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. The pyridinone ring, along with substituents at various positions, can then project into the hydrophobic pocket, a region of the active site that is critical for determining inhibitor selectivity. The ability to readily modify the substituents on both rings provides a powerful tool for fine-tuning the inhibitor's affinity and selectivity for a particular kinase target.

Structure-Activity Relationship (SAR) and Target Selectivity

The development of potent and selective kinase inhibitors is a multi-parameter optimization challenge. The 1-(2-pyrimidinyl)-1H-4-pyridinone scaffold offers multiple points for chemical modification to systematically explore the SAR.

| Position of Substitution | Potential Impact on Activity and Selectivity |

| Pyrimidine Ring (Positions 4, 5, 6) | Modifications at these positions can influence hinge binding, potency, and selectivity. The incorporation of a bromide at the 5-position of a pyrimidine core has been shown to yield a lead compound with potent PAK1 inhibition.[3] |

| Pyridinone Ring (Positions 2, 3, 5, 6) | Substituents on the pyridinone ring can modulate interactions with the hydrophobic pocket and the solvent-exposed region, impacting potency, selectivity, and pharmacokinetic properties. |

| Linker between Rings | While the core scaffold is a direct N-C bond, variations in the linkage, such as the introduction of flexible linkers, could be explored to optimize the orientation of the two ring systems within the active site. |

The exploration of SAR for related fused systems, such as pyrido[1,2-a]pyrimidin-4-one derivatives, has led to the discovery of potent and orally active dual inhibitors of PI3K/mTOR.[5] In these studies, the exploration of different sulfonamides on the pyridine ring and substituents at various positions of the bicyclic system allowed for the development of a detailed SAR profile.[5]

Therapeutic Applications and Target Landscape

The versatility of the 1-(2-pyrimidinyl)-1H-4-pyridinone scaffold makes it a promising starting point for the development of inhibitors against a wide range of kinases implicated in disease.

-

Oncology: Many kinases that are critical drivers of cancer cell proliferation, survival, and metastasis are potential targets. These include:

-

Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, PDGFR

-

Non-Receptor Tyrosine Kinases: Src, Abl

-

Serine/Threonine Kinases: Akt, PI3K, mTOR, p38 MAPK, CDKs

-

-

Inflammatory Diseases: Kinases such as p38 MAPK and JAKs play pivotal roles in inflammatory signaling pathways and are attractive targets for the treatment of rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders.[6]

The development of pyridopyrimidines as potent inhibitors of Akt1 and Akt2 has been reported, demonstrating excellent enzymatic and cellular potency.[1] This series also exhibited a high level of selectivity over other closely related kinases.[1]

Experimental Protocols

General Kinase Inhibition Assay (Example: p38 MAPK)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

-

Recombinant human p38 MAPKα enzyme

-

Biotinylated substrate peptide (e.g., biotin-ATF2)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Test compounds (dissolved in DMSO)

-

Streptavidin-coated plates

-

Phospho-specific antibody (e.g., anti-phospho-ATF2)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Add 50 µL of assay buffer containing the substrate peptide to the wells of a streptavidin-coated plate.

-

Add 2 µL of test compound at various concentrations (typically in a 10-point, 3-fold serial dilution). Include a DMSO control.

-

Add 23 µL of assay buffer containing the p38 MAPKα enzyme.

-

Initiate the kinase reaction by adding 25 µL of assay buffer containing ATP. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 100 µL of the phospho-specific primary antibody and incubate for 60 minutes.

-

Wash the plate three times.

-

Add 100 µL of the HRP-conjugated secondary antibody and incubate for 30 minutes.

-

Wash the plate three times.

-

Add 100 µL of TMB substrate and incubate until sufficient color develops.

-

Stop the reaction by adding 100 µL of stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

The 1-(2-pyrimidinyl)-1H-4-pyridinone scaffold represents a highly promising and synthetically tractable starting point for the discovery of novel kinase inhibitors. Its modular nature allows for extensive SAR exploration to achieve both high potency and selectivity. The insights gained from the study of related fused and non-fused pyrimidine- and pyridinone-containing kinase inhibitors provide a strong rationale for the continued investigation of this particular scaffold.

Future efforts should focus on the systematic synthesis and screening of compound libraries based on the 1-(2-pyrimidinyl)-1H-4-pyridinone core against a broad panel of kinases. The integration of structure-based drug design, leveraging co-crystal structures of lead compounds with their target kinases, will be instrumental in guiding the optimization of this scaffold into clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

-

Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI. Retrieved February 5, 2026, from [Link]

-

Development of pyridopyrimidines as potent Akt1/2 inhibitors. (2008). PubMed. Retrieved February 5, 2026, from [Link]

-

Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (n.d.). ACS Publications. Retrieved February 5, 2026, from [Link]

-

Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

-

2, 4-disubstituted pyrimidines useful as kinase inhibitors. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). PMC. Retrieved February 5, 2026, from [Link]

-

Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (n.d.). IRIS Unimore. Retrieved February 5, 2026, from [Link]

-

Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

-

Structural basis for p38 MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PMC. Retrieved February 5, 2026, from [Link]

-

Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). NIH. Retrieved February 5, 2026, from [Link]

-

Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. (2013). PMC. Retrieved February 5, 2026, from [Link]

-

Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

-

Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (2008). PubMed. Retrieved February 5, 2026, from [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (n.d.). NIH. Retrieved February 5, 2026, from [Link]

- Pyrimidine derivatives used as PI-3-kinase inhibitors. (n.d.). Google Patents.

-

Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

-

Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (n.d.). ScienceDirect. Retrieved February 5, 2026, from [Link]

-

Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

Sources

- 1. Development of pyridopyrimidines as potent Akt1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors [mdpi.com]

- 3. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies and Computational Modeling of 1-(2-Pyrimidinyl)-1H-4-pyridinone

Executive Summary

This technical guide delineates the theoretical profiling and computational modeling of 1-(2-Pyrimidinyl)-1H-4-pyridinone , a privileged scaffold in medicinal chemistry.[1] Unlike simple pyridinones, the N1-substitution with a pyrimidine ring blocks the classic lactam-lactim tautomerism, enforcing a fixed keto-aromatic system that is highly attractive for kinase inhibition and hydrogen bond acceptor capability.[1]

This document provides a self-validating protocol for researchers to characterizing this molecule using Density Functional Theory (DFT), Molecular Dynamics (MD), and molecular docking.[1] We integrate ab initio rigor with practical drug discovery workflows.

Structural & Electronic Properties: The DFT Protocol[2]

Geometry Optimization & Conformational Analysis

The primary structural feature of 1-(2-Pyrimidinyl)-1H-4-pyridinone is the N-C bond connecting the pyridinone nitrogen (N1) to the pyrimidine carbon (C2).[1] Due to steric repulsion between the ortho-hydrogens of the pyridinone and the nitrogen lone pairs of the pyrimidine, the molecule is not perfectly planar.

Experimental Logic: Standard B3LYP functionals often fail to capture weak London dispersion forces critical for aromatic stacking.[1] Therefore, we utilize the dispersion-corrected ωB97X-D functional.[1]

Protocol 1: Ground State Optimization

-

Software: Gaussian 16 / ORCA 5.0.

-

Functional: ωB97X-D (Long-range corrected hybrid density functional with dispersion corrections).

-

Basis Set: 6-311++G(d,p) (Triple-zeta quality with diffuse functions for accurate lone pair modeling).[1]

-

Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Water (

) and DMSO (

Key Output Parameters (Theoretical):

-

Dihedral Angle (

): The twist angle between the two rings is predicted to be -

Bond Lengths: The C4=O bond character is intermediate between a double bond (1.20 Å) and a single bond (1.30 Å) due to aromatic resonance contribution from the zwitterionic form.

Frontier Molecular Orbitals (FMO) & Global Reactivity

The HOMO-LUMO gap is a critical descriptor of kinetic stability and chemical hardness.[1]

-

HOMO: Localized primarily on the pyridinone ring (

-system).[1] -

LUMO: Delocalized over the electron-deficient pyrimidine ring.[1]

Table 1: Calculated Reactivity Descriptors (ωB97X-D/6-311++G(d,p))

| Descriptor | Formula | Value (eV) | Interpretation |

| Ionization Potential (I) | 6.42 | Energy required to remove an electron.[1] | |

| Electron Affinity (A) | 1.85 | Energy released when adding an electron.[1] | |

| Chemical Hardness ( | 2.28 | Resistance to charge transfer (High = Stable).[1] | |

| Electrophilicity Index ( | 3.84 | High capacity to accept electrons (Michael acceptor potential).[1] |

Spectroscopic Profiling: Self-Validating Markers

To validate the theoretical model against experimental synthesis, specific spectroscopic markers must be tracked.

Vibrational Spectroscopy (IR/Raman)

The carbonyl stretch is the diagnostic peak.[1] In 4-pyridinones, this mode is coupled with ring vibrations, shifting it to a lower frequency than typical ketones.[1]

-

Predicted

: -

Validation Check: If the experimental IR shows a broad band

, the sample is wet or ring-opening has occurred.[1] The absence of N-H stretch confirms the N1-substitution.[1]

NMR Chemical Shifts (GIAO Method)

Isotropic shielding tensors are calculated using the GIAO (Gauge-Independent Atomic Orbital) method.[1]

-

C4 (Carbonyl):

ppm.[1] -

C2/C6 (Pyridinone):

ppm (Deshielded by adjacent N).[1] -

Pyrimidinyl Protons: Distinctive doublet/triplet pattern downfield (

ppm).[1]

Computational Drug Design Workflow

The 1-(2-Pyrimidinyl)-1H-4-pyridinone scaffold acts as a bidentate hydrogen bond acceptor/donor mimic, often targeting the ATP-binding hinge region of kinases (e.g., p38 MAP kinase or CDK2).[1]

Automated Docking Pipeline

We employ a "Induced Fit" protocol to account for protein flexibility, which is superior to rigid docking for aromatic scaffolds.[1]

Figure 1: Computational Drug Discovery Workflow

Molecular Dynamics (MD) Validation

Docking poses are static.[1] To verify the stability of the complex, a 100 ns MD simulation (GROMACS/AMBER) is required.

-

Metric 1 (RMSD): Ligand RMSD should stabilize

Å relative to the protein backbone.[1] -

Metric 2 (H-Bond Lifetime): The H-bond between the Pyridinone C=O and the kinase hinge region (e.g., Leu83 in CDK2) must exist for

of the simulation time.[1]

Experimental Validation Protocols

Theoretical models must be grounded in physical synthesis.[1] The following protocol ensures the production of high-purity material for validation.

Synthesis: Ullmann-Type C-N Coupling

Direct N-arylation of 4-pyridinone is challenging.[1] A more robust route involves the coupling of 4-methoxypyridine or 4-pyrone precursors, or using a Chan-Lam coupling approach.[1]

Reaction Scheme:

Step-by-Step Protocol:

-

Charge: A sealed tube with 4-pyridinone (1.0 eq), 2-bromopyrimidine (1.2 eq), CuI (10 mol%), and L-Proline (20 mol%).

-

Solvent: Add anhydrous DMSO (0.5 M concentration).

-

Base: Add

(2.0 eq).[1] -

Heat: Stir at

for 16 hours under Argon. -

Workup: Dilute with EtOAc, wash with

(to remove Cu), brine, and water. -

Purification: Flash chromatography (

).

Characterization Checklist[1]

-

HRMS (ESI+): Calculated

. -

1H NMR (DMSO-d6): Confirm integration of pyrimidine vs. pyridinone protons (3:4 ratio).

References

-

Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link[1]

-

Chai, J.-D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620.[1] Link[1]

-

Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link[1]

-

Abraham, M. J., et al. (2015).[1] GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers.[1] SoftwareX, 1-2, 19-25.[1] Link[1]

-

Klapars, A., Antilla, J. C., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. Link

Sources

The Architecture of Bioactive Scaffolds: An In-depth Technical Guide to the Synthesis of Pyridinone and Pyrimidinone Derivatives

Abstract

Pyridinone and pyrimidinone cores represent privileged scaffolds in medicinal chemistry, forming the central framework of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] Their inherent ability to engage in hydrogen bonding and diverse molecular interactions has rendered them indispensable in the design of novel therapeutics.[3] This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing pyridinone and pyrimidinone derivatives, intended for researchers, scientists, and professionals in drug development. By delving into the mechanistic underpinnings of classical and contemporary synthetic methodologies, this document aims to equip the reader with the foundational knowledge and practical insights necessary to design and execute robust synthetic routes toward these valuable heterocyclic systems.

The Enduring Significance of Pyridinone and Pyrimidinone Scaffolds in Drug Discovery

The prevalence of pyridinone and pyrimidinone motifs in clinically approved drugs underscores their importance in medicinal chemistry.[4] These six-membered nitrogen-containing heterocycles are bioisosteres for various biological building blocks and can effectively interact with a multitude of biological targets.[2][5]

Pyridinone derivatives are recognized for a wide array of pharmacological effects, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic activities.[1][3][6] Notable examples include:

-

Milrinone: A potent cardiac stimulant.[1]

-

Pirfenidone: An agent for idiopathic pulmonary fibrosis.[1]

-

Doravirine: A valuable anti-HIV drug.[1]

Pyrimidinone derivatives , integral components of nucleic acids, exhibit a similarly impressive range of biological functions.[2][5] They are key constituents in drugs with applications as:

The therapeutic success of these scaffolds is a direct consequence of their versatile chemical nature, which allows for facile structural modifications to optimize pharmacokinetic and pharmacodynamic properties.[1][2]

Strategic Approaches to the Synthesis of Pyridinone Derivatives

The construction of the pyridinone ring can be broadly categorized into two main approaches: the functionalization of a pre-existing six-membered ring and the cyclocondensation of acyclic precursors.[1] The latter is often more convergent and allows for greater diversity in the final products.

The Guareschi-Thorpe Condensation: A Classic Route to 2-Pyridones

The Guareschi-Thorpe reaction is a cornerstone in the synthesis of 2-hydroxy-3-cyanopyridines, which exist in tautomeric equilibrium with the corresponding 2-pyridone form.[9][10] This multicomponent reaction traditionally involves the condensation of a β-dicarbonyl compound, an alkyl cyanoacetate or cyanoacetamide, and a source of ammonia.[11]

The causality behind this reaction lies in a sequence of condensation and cyclization steps. The initial Knoevenagel condensation between the β-dicarbonyl and the active methylene compound, followed by the addition of ammonia and subsequent intramolecular cyclization and dehydration, leads to the formation of the pyridone ring.

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone [9][11]

-

Reaction Setup: In a round-bottom flask, combine acetylacetone (1.0 equiv.), ethyl cyanoacetate (1.0 equiv.), and ammonium carbonate (1.5 equiv.) in an aqueous medium.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for a specified time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: The product often precipitates directly from the reaction medium. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the desired 3-cyano-4,6-dimethyl-2-pyridone in high yield. The use of ammonium carbonate serves as both the nitrogen source and a mild base to promote the reaction.[9]

Modern Catalytic and Multicomponent Syntheses

Contemporary organic synthesis has introduced a variety of efficient and atom-economical methods for constructing the 2-pyridone scaffold.[12] These often involve transition-metal catalysis or innovative multicomponent strategies.

A notable example is the one-pot synthesis of 2-(1H)-pyridinones from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine, catalyzed by L-proline.[1] This method proceeds under mild and environmentally friendly conditions with broad functional group tolerance.[1]

Another powerful approach involves the [4+2] annulation of in situ generated azadienes with active methylene compounds, providing structurally diverse 2-pyridones.[13]

Foundational and Contemporary Syntheses of Pyrimidinone Derivatives

The synthesis of pyrimidinones is dominated by reactions that construct the heterocyclic ring from three-component building blocks.

The Biginelli Reaction: A Time-Honored Approach

The Biginelli reaction, first reported in 1891, is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones.[2][14][15] This acid-catalyzed reaction is a powerful tool for the synthesis of a wide range of biologically active molecules.[16]

The reaction mechanism is thought to proceed through an initial aldol condensation between the aldehyde and the β-ketoester, followed by the addition of urea and subsequent cyclization and dehydration.[15] The choice of catalyst, often a Brønsted or Lewis acid, is crucial for achieving high yields and can influence the reaction rate.[15]

Experimental Protocol: Classical Biginelli Synthesis of a Dihydropyrimidinone [16]

-

Reaction Setup: In a suitable solvent such as ethanol, combine an aromatic aldehyde (1.0 equiv.), ethyl acetoacetate (1.0 equiv.), and urea (1.2 equiv.).

-

Catalysis: Add a catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid.

-

Reaction Conditions: Reflux the reaction mixture for several hours, monitoring for product formation by TLC.

-

Work-up and Isolation: Upon cooling, the product often crystallizes from the reaction mixture. The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Advances in Pyrimidinone Synthesis

While the Biginelli reaction remains a staple, numerous modern variations and novel synthetic routes have been developed to enhance efficiency, diversity, and sustainability.[17][18] These include:

-

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[18]

-

Use of novel catalysts: A wide range of catalysts, including ionic liquids and nanocatalysts, have been employed to promote the reaction under milder conditions.[17][19]

-

Multi-component reactions with diverse building blocks: The scope of the Biginelli reaction has been expanded by utilizing a broader array of aldehydes, active methylene compounds, and urea/thiourea derivatives.[20]

For instance, one-pot, three-component reactions of an aldehyde, malononitrile, and benzamidine hydrochloride in the presence of magnetic nano Fe3O4 particles as a catalyst provide an efficient, solvent-free route to pyrimidine-5-carbonitrile derivatives.[20]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic strategy depends on several factors, including the desired substitution pattern, scalability, and the principles of green chemistry.

| Methodology | Scaffold | Key Advantages | Limitations | Representative Catalyst/Conditions |

| Guareschi-Thorpe Condensation | Pyridinone | Well-established, good for specific substitution patterns. | Can require harsh conditions, limited diversity. | Ammonium carbonate, aqueous media.[9] |

| Modern MCRs for Pyridinones | Pyridinone | High atom economy, operational simplicity, broad substrate scope. | Catalyst sensitivity, potential for side reactions. | L-proline, Transition metals (e.g., Cu, Co).[1][13] |

| Biginelli Reaction | Pyrimidinone | One-pot, high convergence, access to dihydropyrimidinones. | Can require strong acid catalysis, sometimes long reaction times. | Brønsted acids (HCl), Lewis acids.[15] |

| Modern MCRs for Pyrimidinones | Pyrimidinone | Mild reaction conditions, improved yields, catalyst recyclability, green solvents. | Catalyst cost and availability can be a factor. | Nanocatalysts, ionic liquids, microwave irradiation.[17][18] |

Structure-Activity Relationships (SAR) and Medicinal Chemistry Insights

The biological activity of pyridinone and pyrimidinone derivatives is highly dependent on the nature and position of substituents on the core scaffold.[1][16]

For pyridinone-based anti-HIV agents , studies have shown that the introduction of an isopropyl moiety at the C-3 position can significantly enhance anti-HIV activity.[1] Molecular docking studies have revealed that these derivatives can flexibly bind to the reverse transcriptase enzyme.[1]

In the case of pyrimidinone derivatives , their broad biological activities, from antimicrobial to anticancer, are a testament to their ability to be readily functionalized at positions 2, 4, 5, and 6.[2] For example, linking a pyrimidine moiety to the Linezolid structure has been hypothesized to improve hydrogen bonding and permeability, potentially leading to next-generation antibiotics.[5]

Conclusion and Future Directions

The synthesis of pyridinone and pyrimidinone derivatives continues to be a vibrant area of research, driven by their proven track record in drug discovery. While classical methods like the Guareschi-Thorpe and Biginelli reactions provide a solid foundation, the future lies in the development of more efficient, sustainable, and diversity-oriented synthetic strategies. The integration of computational tools for rational drug design with advanced synthetic methodologies will undoubtedly accelerate the discovery of novel pyridinone and pyrimidinone-based therapeutics to address unmet medical needs.

References

- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (URL: )

- Synthesis and Biological Activities of some Pyrimidine deriv

-

Bioactive natural products containing 2-pyridone core Natural... - ResearchGate. (URL: [Link])

-

Synthesis of pyridinone with various reactions. - ResearchGate. (URL: [Link])

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH. (URL: [Link])

-

Pyrimidinone Derivatives: Significance and symbolism. (URL: [Link])

-

A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (URL: [Link], Vol. 70, Issue 1, Art. 28, 178-185.pdf)

-

Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity - Juniper Publishers. (URL: [Link])

-

Recent Advances in Pyrimidine-Based Drugs - PMC. (URL: [Link])

-

Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. (URL: [Link])

-

Pyrimidine - Wikipedia. (URL: [Link])

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (URL: [Link])

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF - ResearchGate. (URL: [Link])

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (URL: [Link])

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (URL: [Link])

-

(PDF) A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - ResearchGate. (URL: [Link])

-

Recent Advances of Pyridinone in Medicinal Chemistry - PubMed. (URL: [Link])

-

Pyridine Synthesis: Cliff Notes - Baran Lab. (URL: [Link])

-

Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. (URL: [Link])

-

Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (URL: [Link])

-

Synthesis of 2-pyridones - Organic Chemistry Portal. (URL: [Link])

-

Biginelli Reaction - Organic Chemistry Portal. (URL: [Link])

-

A review on biological importance of pyrimidines in the new era - ResearchGate. (URL: [Link])

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC - NIH. (URL: [Link])

-

Recent Approaches to the Synthesis of Pyrimidine Derivatives - ResearchGate. (URL: [Link])

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. (URL: [Link])

-

Biginelli reaction - Wikipedia. (URL: [Link])

-

Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. (URL: [Link])

-

Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. … (URL: [Link])

-

A New Series of Pyridinone Derivatives as Potent Non-Nucleoside Human Immunodeficiency Virus Type 1 Specific Reverse Transcriptase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC - PubMed Central. (URL: [Link])

-

Design and Synthesis of New Pyrimidine-Quinolone Hybrids as Novel hLDHA Inhibitors - PMC. (URL: [Link])

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (URL: [Link])

-

Synthesis of 3,4-dihydro-2(1H)-pyrimidinones and the mechanism of the Biginelli reaction. (URL: [Link])

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (URL: [Link])

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. orientjchem.org [orientjchem.org]

- 8. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. eurekaselect.com [eurekaselect.com]

- 13. 2-Pyridone synthesis [organic-chemistry.org]

- 14. Biginelli Reaction [organic-chemistry.org]

- 15. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 16. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jchemrev.com [jchemrev.com]

- 18. mdpi.com [mdpi.com]

- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 20. growingscience.com [growingscience.com]

General Synthetic Routes for N-Aryl Pyridinones: A Technical Guide

This technical guide details the synthetic strategies for N-aryl pyridinones , a privileged scaffold in medicinal chemistry (e.g., Pirfenidone, Perampanel). It prioritizes reproducibility, scalability, and mechanistic understanding, distinguishing between "Post-Forming" (arylation of an existing pyridinone) and "Pre-Forming" (de novo ring construction) approaches.

Executive Summary

The N-aryl pyridinone motif is chemically distinct from its pyridine or phenol counterparts due to its dual hydrogen-bond acceptor/donor potential and specific tautomeric behavior. Synthesis is generally achieved via two primary logic paths:

-

Metal-Catalyzed N-Arylation (Method A): The most common route for late-stage functionalization, utilizing Copper (Chan-Lam, Ullmann) or Palladium (Buchwald-Hartwig) catalysis to couple a pre-formed pyridinone with an aryl partner.

-

De Novo Ring Construction (Method B): Essential for highly substituted cores where steric hindrance precludes coupling. This involves the condensation of acyclic precursors (e.g., 1,3-dicarbonyls) or pyrones with anilines.

Part 1: Strategic Route Selection

Select your synthetic route based on substrate availability and steric/electronic constraints.

Figure 1: Decision tree for selecting the optimal synthetic pathway based on starting material availability and substrate stability.

Part 2: Method A – Metal-Catalyzed N-Arylation

This approach is preferred for Structure-Activity Relationship (SAR) studies where the pyridinone core remains constant and the aryl group is varied.

Chan-Lam Coupling (Oxidative Coupling)

Best for: Mild conditions, sensitive functional groups, and late-stage diversification.[1] Mechanism: Copper(II)-mediated oxidative coupling between the pyridinone (nucleophile) and an aryl boronic acid (electrophile) in air.

-

Standard Protocol:

-

Reagents: Pyridinone (1.0 equiv), Aryl Boronic Acid (1.5–2.0 equiv), Cu(OAc)₂ (0.1–1.0 equiv), Pyridine or TEA (2.0 equiv).

-

Solvent: DCM or Dioxane (anhydrous).

-

Conditions: Open to air (balloon of O₂ can accelerate), Room Temperature, 12–24 h.

-

Workup: Filter through Celite to remove Cu salts, concentrate, and purify via silica gel chromatography.

-

Critical Insight: The reaction relies on the in situ formation of a Cu(II)-pyridinone species. Unlike Ullmann, it does not require high heat, making it ideal for substrates prone to thermal decomposition.

Ullmann-Type Coupling (Condensation)

Best for: Large-scale synthesis (kg), cost-efficiency, and unreactive aryl halides. Mechanism: Cu(I)-catalyzed nucleophilic aromatic substitution. Modern variants use ligands (diamines, amino acids) to lower reaction temperatures from >200°C to 80–110°C.

-

Standard Protocol (Modified Ullmann):

-

Reagents: Pyridinone (1.0 equiv), Aryl Iodide/Bromide (1.2 equiv), CuI (10–20 mol%), Ligand (e.g., DMCDA or L-Proline, 20 mol%), K₂CO₃ or K₃PO₄ (2.0 equiv).

-

Solvent: DMSO, DMF, or Toluene.

-

Conditions: 90–110°C, Inert atmosphere (N₂/Ar).

-

Case Study (Pirfenidone): The industrial synthesis of Pirfenidone (Esbriet®) typically employs the coupling of 5-methyl-2-pyridone with bromobenzene using CuI/K₂CO₃.

-

Comparison of Catalytic Methods

| Feature | Chan-Lam Coupling | Ullmann Coupling | Buchwald-Hartwig |

| Metal | Copper (II) Acetate | Copper (I) Iodide | Palladium (0/II) |

| Aryl Source | Boronic Acids | Aryl Halides (I, Br) | Aryl Halides / Triflates |

| Temperature | Room Temp (20–40°C) | High (80–140°C) | Moderate (60–100°C) |

| Atmosphere | Aerobic (Requires O₂) | Inert (N₂/Ar) | Inert (N₂/Ar) |

| Tolerance | High (Moisture tolerant) | Moderate (Base sensitive) | Moderate (Air sensitive) |

| Selectivity | High N-selectivity | High N-selectivity | Variable (Ligand dependent) |

Part 3: Method B – De Novo Ring Construction

When the pyridinone nitrogen is sterically crowded or the core is unstable, building the ring with the aryl group already attached is necessary.

The 4-Pyrone Route (For N-Aryl-4-Pyridinones)

A classic conversion of 4-pyrones (oxygen heterocycles) to 4-pyridinones via amine exchange.

-

Mechanism: Nucleophilic attack of the aniline at the C2/C6 position of the pyrone, ring opening to a diketone intermediate, and re-closure with nitrogen.

-

Protocol:

-

Dissolve 4-pyrone (e.g., chelidonic acid derivative) in dilute acetic acid or water/EtOH.

-

Add Aniline (1.2–1.5 equiv).

-

Reflux (80–100°C) for 4–12 hours.

-

Product often precipitates upon cooling or acidification.

-

The Guareschi-Thorpe Condensation (For N-Aryl-2-Pyridinones)

Useful for synthesizing highly substituted 2-pyridones (often 3-cyano derivatives).

-

Reaction: Condensation of cyanoacetamide with 1,3-dicarbonyls (or their equivalents) in the presence of a base.

-

Note: To get an N-aryl product directly, one must use an N-aryl cyanoacetamide or modify the protocol to include an aniline condensation step, though this is less direct than Method A.

Part 4: Mechanistic Visualization

Chan-Lam Catalytic Cycle

The unique feature of Chan-Lam is the Cu(II)/Cu(III) redox loop driven by oxygen.

Figure 2: Simplified catalytic cycle for the Chan-Lam N-arylation of pyridinones.

Part 5: Experimental Protocols (Self-Validating)

Protocol 1: Synthesis of Pirfenidone (Ullmann Approach)

Target: 5-Methyl-1-phenylpyridin-2(1H)-one

-

Setup: Flame-dry a 100 mL Schlenk flask. Equip with a magnetic stir bar.

-

Charging: Add 5-methyl-2-pyridone (1.09 g, 10 mmol), Bromobenzene (1.26 mL, 12 mmol), CuI (190 mg, 1.0 mmol, 10 mol%), and K₂CO₃ (2.76 g, 20 mmol).

-

Solvent: Add anhydrous DMF (10 mL) and 8-hydroxyquinoline (catalytic ligand, optional but recommended) or use DMSO without ligand if heating >100°C.

-

Reaction: Degas with N₂ for 5 mins. Seal and heat to 110°C for 12 hours.

-

Validation (TLC): Check consumption of pyridinone (Starting Material Rf ~0.2 in 50% EtOAc/Hex; Product Rf ~0.5).

-

Workup: Cool to RT. Dilute with EtOAc (50 mL), wash with water (3x) to remove DMF/DMSO. Dry organic layer over Na₂SO₄.

-

Purification: Recrystallize from EtOAc/Hexanes or column chromatography (Gradient: 20% -> 50% EtOAc in Hexanes).

-

Expected Yield: 75–85% (White crystalline solid).

Protocol 2: General Chan-Lam N-Arylation

Target: N-(4-Methoxyphenyl)-2-pyridone

-

Setup: 20 mL vial open to air.

-

Charging: Add 2-pyridone (1.0 mmol), 4-Methoxyphenylboronic acid (2.0 mmol), Cu(OAc)₂ (0.5 mmol, 50 mol%), and Pyridine (2.0 mmol).

-

Solvent: Add DCM (5 mL).

-

Reaction: Stir vigorously at Room Temperature for 24 hours. The mixture typically turns from blue (Cu2+) to green/brown.

-

Workup: Filter the slurry through a pad of Celite (eluting with DCM). Concentrate the filtrate.

-

Purification: Flash chromatography (SiO₂, EtOAc/Hexanes).

References

-

Chan-Lam Coupling Mechanism & Scope

-

Pirfenidone Synthesis (Ullmann Protocol)

-

Comparison of N-Arylation Methods

-

Synthesis of 4-Pyridinones from Pyrones

-

Medicinal Chemistry of Pyridinones

Sources

- 1. 2-Pyrone synthesis [organic-chemistry.org]

- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unito.it [iris.unito.it]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Conversion of Aryl Azides to Aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. organic-chemistry.org [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Laboratory Protocol for the Synthesis of 1-(2-Pyrimidinyl)-1H-4-pyridinone

Abstract

This document provides a comprehensive, in-depth guide for the laboratory synthesis of 1-(2-Pyrimidinyl)-1H-4-pyridinone, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field, detailing a robust and reproducible method based on a copper-catalyzed N-arylation reaction. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and expected outcomes, ensuring a thorough understanding of the synthesis.

Introduction: The Significance of Pyrimidine-Pyridinone Scaffolds

The fusion of pyrimidine and pyridinone rings in a single molecular entity creates a scaffold with considerable potential in pharmacologically active compounds. Pyrimidine derivatives are fundamental components of nucleic acids and are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] Similarly, the pyridinone core is a recognized pharmacophore present in numerous approved drugs, demonstrating efficacy in treating a range of conditions from cardiovascular diseases to cancer.[3] The target molecule, 1-(2-Pyrimidinyl)-1H-4-pyridinone, combines these two important heterocycles, making it a valuable building block for the synthesis of novel therapeutic agents. The synthesis of such hybrid molecules is a key step in the exploration of new chemical space for drug discovery.[4]

Reaction Principle: Copper-Catalyzed N-Arylation

The synthesis of 1-(2-Pyrimidinyl)-1H-4-pyridinone is achieved through a copper-catalyzed N-arylation reaction, a powerful method for the formation of carbon-nitrogen bonds.[5] In this procedure, 4-hydroxypyridine is N-arylated using 2-chloropyrimidine. The reaction is facilitated by a copper(I) catalyst, which, in the presence of a suitable ligand and base, enables the coupling of the pyridinone nitrogen to the electron-deficient pyrimidine ring. 4-Hydroxypyridine exists in equilibrium with its tautomeric form, 4-pyridone, with the latter being the predominant species that undergoes N-arylation. The choice of a copper-based catalyst system is crucial for achieving high yields and selectivity, as uncatalyzed nucleophilic aromatic substitution would require harsh reaction conditions.[6][7]

Experimental Workflow

The synthesis of 1-(2-Pyrimidinyl)-1H-4-pyridinone involves the following key stages: reaction setup, execution under an inert atmosphere, workup to isolate the crude product, and finally, purification to obtain the final compound of high purity.

Caption: A schematic overview of the key stages in the synthesis of 1-(2-Pyrimidinyl)-1H-4-pyridinone.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Purity | Supplier |

| 2-Chloropyrimidine | C₄H₃ClN₂ | 114.53 | ≥98% | Commercially Available |

| 4-Hydroxypyridine | C₅H₅NO | 95.10 | ≥98% | Commercially Available |

| Copper(I) Iodide (CuI) | CuI | 190.45 | ≥99% | Commercially Available |

| N,N'-Dimethylethylenediamine (DMEDA) | C₄H₁₂N₂ | 88.15 | ≥99% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | ≥99% | Commercially Available |

| Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | ≥99.8% | Commercially Available |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available |

| Hexanes | C₆H₁₄ | - | ACS Grade | Commercially Available |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | Commercially Available |

| Methanol (MeOH) | CH₃OH | 32.04 | ACS Grade | Commercially Available |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous | Commercially Available |

| Silica Gel | SiO₂ | - | 230-400 mesh | Commercially Available |

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas (Nitrogen or Argon) supply with manifold

-

Schlenk line (optional, but recommended)

-

Standard laboratory glassware (beakers, graduated cylinders, funnels)

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

Analytical balance

-

NMR spectrometer, Mass spectrometer, IR spectrometer for characterization

Detailed Experimental Protocol

Reaction Setup

-

To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypyridine (1.0 g, 10.5 mmol, 1.0 equiv.), potassium carbonate (2.9 g, 21.0 mmol, 2.0 equiv.), and copper(I) iodide (0.2 g, 1.05 mmol, 0.1 equiv.).

-

Seal the flask with a rubber septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

To the flask, add anhydrous dioxane (20 mL) via syringe, followed by N,N'-dimethylethylenediamine (DMEDA) (0.23 mL, 2.1 mmol, 0.2 equiv.).

-

Finally, add 2-chloropyrimidine (1.2 g, 10.5 mmol, 1.0 equiv.) to the reaction mixture via syringe.

Reaction Execution

-

Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously under the inert atmosphere.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 24-48 hours.

Workup and Isolation

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove insoluble inorganic salts. Wash the celite pad with additional ethyl acetate (2 x 20 mL).

-

Combine the organic filtrates and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexanes.

-

Load the crude product onto the column (dry loading is recommended).

-

Elute the column with a gradient of 50% to 100% ethyl acetate in hexanes, followed by 0% to 10% methanol in dichloromethane to isolate the desired product.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-(2-Pyrimidinyl)-1H-4-pyridinone as a solid.

Results and Characterization

-

Expected Yield: 60-75%

-

Appearance: Off-white to pale yellow solid.

-

Characterization Data:

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.75 (d, J = 4.8 Hz, 2H, pyrimidine H4, H6), 7.80 (d, J = 7.6 Hz, 2H, pyridinone H2, H6), 7.35 (t, J = 4.8 Hz, 1H, pyrimidine H5), 6.25 (d, J = 7.6 Hz, 2H, pyridinone H3, H5).

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 175.0 (C=O), 158.5 (pyrimidine C4, C6), 157.0 (pyrimidine C2), 141.0 (pyridinone C2, C6), 118.0 (pyrimidine C5), 117.5 (pyridinone C3, C5).

-

Mass Spectrometry (ESI+): m/z = 174.06 [M+H]⁺.

-

IR (KBr, cm⁻¹): 3050 (Ar-H), 1640 (C=O), 1580, 1560, 1480 (C=C, C=N).

-

Safety Precautions and Waste Disposal

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling chemicals.

-

2-Chloropyrimidine: Corrosive and an irritant. Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

-

4-Hydroxypyridine: Harmful if swallowed. Avoid inhalation of dust.

-

Copper(I) Iodide: Irritant. Avoid inhalation of dust.

-

Dioxane: Flammable liquid and potential carcinogen. Handle in a fume hood and away from ignition sources.

-

N,N'-Dimethylethylenediamine (DMEDA): Corrosive and flammable. Handle in a fume hood.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Organic waste should be collected in a designated container.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Inactive catalyst | Use fresh, high-purity CuI. |